molecular formula C7H3F2NO3S B13568145 2-Cyano-3-fluorophenylfluoranesulfonate

2-Cyano-3-fluorophenylfluoranesulfonate

Cat. No.: B13568145
M. Wt: 219.17 g/mol
InChI Key: QEKGVFZYOPDWCV-UHFFFAOYSA-N
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Description

2-Cyano-3-fluorophenylfluoranesulfonate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound contains a cyano group, a fluorine atom, and a fluoranesulfonate group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nucleophilic substitution reactions where a suitable precursor, such as 2-bromo-3-fluorophenylfluoranesulfonate, is reacted with a cyanide source under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-Cyano-3-fluorophenylfluoranesulfonate may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-fluorophenylfluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine and cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium cyanide or potassium fluoride are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated phenyl oxides, while reduction can produce aminophenyl derivatives.

Scientific Research Applications

2-Cyano-3-fluorophenylfluoranesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-fluorophenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The fluoranesulfonate group may enhance the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-fluorophenylsulfonate
  • 3-Cyano-2-fluorophenylfluoranesulfonate
  • 2-Cyano-4-fluorophenylfluoranesulfonate

Uniqueness

2-Cyano-3-fluorophenylfluoranesulfonate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C7H3F2NO3S

Molecular Weight

219.17 g/mol

IUPAC Name

2-cyano-1-fluoro-3-fluorosulfonyloxybenzene

InChI

InChI=1S/C7H3F2NO3S/c8-6-2-1-3-7(5(6)4-10)13-14(9,11)12/h1-3H

InChI Key

QEKGVFZYOPDWCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OS(=O)(=O)F

Origin of Product

United States

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